molecular formula C15H20N2O3 B8238235 benzyl (2R)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate

benzyl (2R)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B8238235
M. Wt: 276.33 g/mol
InChI Key: WTSXXUUALNXUMF-CYBMUJFWSA-N
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Description

benzyl (2R)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as carbamates. It is characterized by the presence of a benzyloxycarbonyl group attached to a dimethyl-d-prolinamide moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.

Preparation Methods

The synthesis of benzyl (2R)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with n,n-dimethyl-d-prolinamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{PhCH}_2\text{OCOCl} + \text{(CH}_3\text{)}_2\text{N-D-Pro} \rightarrow \text{PhCH}_2\text{OCO-N(CH}_3\text{)}_2\text{D-Pro} + \text{HCl} ]

In industrial settings, the production of this compound may involve more sophisticated techniques, such as continuous flow reactors, to ensure high yield and purity.

Chemical Reactions Analysis

benzyl (2R)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the benzyloxycarbonyl group, yielding the free amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

benzyl (2R)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective reactions on other functional groups.

    Biology: The compound is used in the synthesis of biologically active peptides and proteins.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of benzyl (2R)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate primarily involves its role as a protecting group. The benzyloxycarbonyl group protects the amine functionality from unwanted reactions during synthesis. When the protection is no longer needed, the benzyloxycarbonyl group can be removed under mild conditions, typically using hydrogenolysis or acidic conditions, to yield the free amine.

Comparison with Similar Compounds

benzyl (2R)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    Benzyl chloroformate: Used for the protection of amines but lacks the dimethyl-d-prolinamide moiety.

    1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid: Another protecting group used in peptide synthesis but with a different core structure.

    1-(Benzyloxycarbonyl)piperazine: Similar in function but with a piperazine core instead of a proline derivative.

The uniqueness of this compound lies in its specific structure, which provides unique reactivity and selectivity in synthetic applications.

Properties

IUPAC Name

benzyl (2R)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-16(2)14(18)13-9-6-10-17(13)15(19)20-11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSXXUUALNXUMF-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@H]1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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